molecular formula C16H26N2O B13795992 Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- CAS No. 63224-28-2

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl-

Cat. No.: B13795992
CAS No.: 63224-28-2
M. Wt: 262.39 g/mol
InChI Key: ZVOGUCLHLOAMOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- typically involves the reaction of 4-phenylbutyric acid with N-(2-(diethylamino)ethyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amides and other functionalized derivatives.

Scientific Research Applications

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Similar structure with potential antibacterial activity.

    Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with temperature responsiveness.

Uniqueness

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a fatty amide backbone with a diethylaminoethyl group and a phenyl ring makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

63224-28-2

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)14-13-17-16(19)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19)

InChI Key

ZVOGUCLHLOAMOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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